molecular formula C10H4F16O3 B12088304 2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate

2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12088304
M. Wt: 476.11 g/mol
InChI Key: INVAGXFLVBYMGG-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C10H4F16O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with 1H,1H-perfluorohexyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The compound’s fluorinated groups can form strong interactions with other fluorinated molecules, enhancing its stability and reactivity. These interactions are crucial in its applications in drug delivery and polymer science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,3-Pentafluoropropyl 1H,1H-perfluorohexyl carbonate stands out due to its unique combination of fluorinated groups and carbonate functionality. This combination imparts exceptional chemical stability and reactivity, making it highly valuable in specialized applications where other similar compounds may not perform as effectively .

Properties

Molecular Formula

C10H4F16O3

Molecular Weight

476.11 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C10H4F16O3/c11-4(12,1-28-3(27)29-2-5(13,14)9(21,22)23)6(15,16)7(17,18)8(19,20)10(24,25)26/h1-2H2

InChI Key

INVAGXFLVBYMGG-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

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